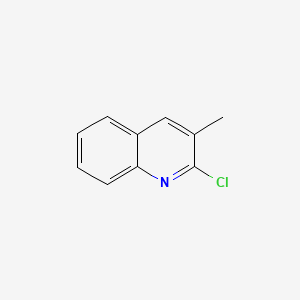

2-Chloro-3-methylquinoline

Description

The exact mass of the compound 2-Chloro-3-methylquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 364026. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYPPRQNLXTIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320761 | |

| Record name | 2-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57876-69-4 | |

| Record name | 57876-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-methylquinoline CAS number 57876-69-4

An In-Depth Technical Guide to 2-Chloro-3-methylquinoline (CAS: 57876-69-4): Properties, Synthesis, and Applications in Drug Discovery

Introduction

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of natural products and synthetic drugs, exhibiting a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Within this critical class of compounds, 2-Chloro-3-methylquinoline (CAS No. 57876-69-4) emerges as a highly versatile and valuable building block. The strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 3-position makes it an ideal starting material for the synthesis of more complex, biologically active molecules.[4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the physicochemical properties, synthesis, reactivity, and strategic applications of 2-Chloro-3-methylquinoline, grounding its utility in the principles of modern synthetic and medicinal chemistry.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical's fundamental properties is the bedrock of its effective application. This section details the identity, physical characteristics, and spectroscopic signature of 2-Chloro-3-methylquinoline.

Chemical Identity

The essential identifiers for 2-Chloro-3-methylquinoline are summarized below, providing a clear reference for procurement, documentation, and regulatory compliance.

| Identifier | Value |

| IUPAC Name | 2-chloro-3-methylquinoline[5][6] |

| CAS Number | 57876-69-4[4][5][6][7][8] |

| Molecular Formula | C₁₀H₈ClN[5][7][8] |

| Molecular Weight | 177.63 g/mol [5][6] |

| Canonical SMILES | CC1=C(Cl)N=C2C=CC=CC2=C1[5] |

| InChI Key | UMYPPRQNLXTIEQ-UHFFFAOYSA-N[5][6] |

| Synonyms | 3-Methyl-2-chloroquinoline, Quinoline, 2-chloro-3-methyl- |

Physical Properties

The physical state and solubility dictate the handling, reaction conditions, and purification strategies for a compound.

| Property | Value | Source |

| Appearance | White to beige crystalline needles or crystals | [7][9] |

| Melting Point | 83-84 °C | [7][9] |

| Boiling Point | 286.6 °C at 760 mmHg | [9] |

| Density | 1.225 g/cm³ | [7][9] |

| Water Solubility | Insoluble | [7] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key features expected in the spectra of 2-Chloro-3-methylquinoline are outlined below. This analytical workflow is a self-validating system for confirming the identity and purity of the synthesized or procured material.

Caption: Retrosynthetic analysis for 2-Chloro-3-methylquinoline.

Recommended Synthetic Protocol: Chlorination of 3-Methylquinolin-2(1H)-one

This protocol describes a standard, reliable method for synthesizing the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Reaction: 3-Methylquinolin-2(1H)-one → 2-Chloro-3-methylquinoline

Mechanism: The conversion of the lactam (amide) in the quinolinone to the chloro-substituted pyridine ring is a classic dehydration/nucleophilic substitution reaction. Phosphorus oxychloride (POCl₃) acts as both the chlorinating and dehydrating agent. The lone pair on the amide oxygen attacks the electrophilic phosphorus atom, initiating a cascade that ultimately replaces the C=O group with a C-Cl bond.

Caption: Simplified mechanism for the chlorination of a quinolinone.

Step-by-Step Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Reagents: To the flask, add 3-methylquinolin-2(1H)-one (1.0 eq). Cautiously, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at room temperature. Causality: POCl₃ serves as both the reagent and the solvent in many cases. An excess ensures the reaction goes to completion.

-

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The elevated temperature is necessary to overcome the activation energy for the chlorination reaction.

-

Work-up (Quenching): After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This must be done in a fume hood as the quenching of excess POCl₃ is highly exothermic and releases HCl gas. Causality: This step hydrolyzes the excess POCl₃ and precipitates the organic product, which is insoluble in water.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove inorganic salts.

Purification and Characterization Workflow

Purity is paramount for subsequent applications. The following workflow ensures the isolation of high-purity 2-Chloro-3-methylquinoline.

Caption: Purification workflow for 2-Chloro-3-methylquinoline.

Section 3: Chemical Reactivity and Strategic Applications in Synthesis

The synthetic utility of 2-Chloro-3-methylquinoline is dominated by the reactivity of the C2-chloride. This position is highly activated towards nucleophilic substitution, making the compound an excellent scaffold for introducing diverse functional groups.

The Lability of the C2-Chloride: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is not a simple aryl chloride. Its reactivity is significantly enhanced by the adjacent ring nitrogen. The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, drastically lowering the activation energy for the substitution reaction compared to a chloro-substituent on a simple benzene ring.

Caption: General mechanism of SNAr at the C2 position of quinoline.

Key Transformations and Derivative Synthesis

This reactivity allows for a wide range of valuable transformations, enabling the rapid diversification of the quinoline core.

-

Amination: Reaction with primary or secondary amines (e.g., in the presence of a base like K₂CO₃ in DMF or via palladium-catalyzed Buchwald-Hartwig coupling) yields 2-amino-3-methylquinoline derivatives, which are common cores in bioactive molecules.

-

Thiolation: Reaction with thiols provides 2-thioether derivatives.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of aryl, alkyl, or alkynyl groups at the 2-position. This is a cornerstone of modern drug synthesis.

Protocol Example: Synthesis of 2-(Phenylamino)-3-methylquinoline

-

Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Chloro-3-methylquinoline (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).

-

Solvent: Add anhydrous toluene or dioxane via syringe.

-

Reaction: Heat the mixture to 100 °C for 8-16 hours, monitoring by TLC. Causality: The Pd catalyst and ligand system are essential for the catalytic cycle of the Buchwald-Hartwig amination. The inert atmosphere prevents catalyst degradation.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aminoquinoline derivative.

Section 4: Relevance in Drug Discovery and Medicinal Chemistry

The 2-Chloro-3-methylquinoline scaffold is a launchpad for creating novel therapeutic agents. Its value lies in its ability to serve as a template for libraries of compounds that can be screened for biological activity.

The Quinoline Scaffold as a Privileged Structure

As noted, quinolines are found in numerous FDA-approved drugs. [10]Their planar, aromatic structure allows them to interact with biological targets like enzymes and receptors, often through π-π stacking and hydrogen bonding. Derivatives of 2-chloroquinolines have shown potent activity as:

-

Antimicrobials: By targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV. [11]* Anticancer Agents: By inhibiting protein kinases involved in cell signaling pathways.

-

Anti-inflammatory Agents: By modulating inflammatory cytokine production.

A Hypothetical Drug Discovery Workflow

The strategic use of 2-Chloro-3-methylquinoline can accelerate the drug discovery process.

Caption: Drug discovery workflow starting from 2-Chloro-3-methylquinoline.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. 2-Chloro-3-methylquinoline is an irritant and requires careful handling.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS). [6]

| Hazard Class | GHS Code | Description |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

| Signal Word | Warning | |

Recommended Handling Procedures

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. [7][12]* Handling: Avoid formation of dust and aerosols. Use non-sparking tools. [7][12]* Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite), and collect it in a sealed container for proper disposal.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

Conclusion

2-Chloro-3-methylquinoline (CAS: 57876-69-4) is far more than just another chemical entry in a catalog. It is a potent, strategically functionalized building block that offers chemists a reliable and versatile entry point into the rich therapeutic landscape of quinoline derivatives. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the predictable and exploitable reactivity of its C2-chloro substituent make it an invaluable tool. For researchers in drug discovery, this compound represents a key that can unlock libraries of novel molecular entities with the potential to become next-generation therapeutics.

References

- 2-Chloro-8-methoxy-3-methylquinoline. Smolecule.

- 2-CHLORO-3-METHYLQUINOLINE | CAS 57876-69-4.

- Buy 2-Chloro-3-methylquinoline from Shanghai Rechemscience Co., Ltd. ECHEMI.

- 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082. PubChem - NIH.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

- CAS No : 57876-69-4 | Product Name : 2-Chloro-3-methylquinoline.

- Buy reliable Quality 2-Chloro-3-methylquinoline 57876-69-4 raw m

- 2-Chloro-3-methyl-quinoline | CAS 57876-69-4. Santa Cruz Biotechnology.

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.

- 2-CHLORO-3-(CHLOROMETHYL)

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

- ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-CHLORO-3-METHYLQUINOLINE | CAS 57876-69-4 [matrix-fine-chemicals.com]

- 6. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. Buy reliable Quality 2-Chloro-3-methylquinoline 57876-69-4 raw material with Honest Price [wanfengchempharm.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methylquinoline

This guide provides a comprehensive overview of the synthetic strategies for obtaining 2-chloro-3-methylquinoline, a key heterocyclic scaffold in pharmaceutical and materials science research. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic decisions, and practical considerations necessary for successful synthesis. The protocols described are designed to be self-validating, with a focus on robust and reproducible methodologies.

Strategic Overview: Pathways to the Target Molecule

The synthesis of 2-chloro-3-methylquinoline can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences. The two most reliable and field-proven strategies involve either building the quinoline core first and then functionalizing it, or constructing a closely related, pre-functionalized quinoline for final conversion.

Caption: Comparative overview of primary synthetic routes.

We will first detail the most efficient and direct pathway (Route A) via a 2-quinolone intermediate, followed by an analysis of the versatile but longer Vilsmeier-Haack approach (Route B).

Primary Recommended Synthesis: The Knorr-Chlorination Sequence (Route A)

This two-step approach is arguably the most robust and reliable method. It involves the initial construction of the stable 3-methylquinolin-2(1H)-one scaffold via the Knorr quinoline synthesis, followed by a standard chlorination protocol.

Step 1: Knorr Synthesis of 3-Methylquinolin-2(1H)-one

The Knorr synthesis is a powerful acid-catalyzed cyclization of a β-ketoanilide to form a 2-hydroxyquinoline (which exists in tautomeric equilibrium with the more stable 2-quinolone form).[1][2] The causality of this method is rooted in the pre-formation of the anilide bond, which ensures the desired regiochemistry of the subsequent intramolecular electrophilic aromatic substitution.

Mechanism: The reaction begins with the formation of the β-ketoanilide from aniline and a suitable β-ketoester (in this case, an ester of 2-methylacetoacetic acid). This anilide is then treated with a strong dehydrating acid, typically concentrated sulfuric acid. The acid protonates the ketone carbonyl, activating it for intramolecular attack by the electron-rich aromatic ring, leading to cyclization and subsequent dehydration to yield the aromatic quinolone system.[3]

Caption: Key mechanistic steps of the Knorr synthesis.

Experimental Protocol:

-

Anilide Formation: In a round-bottom flask, combine aniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq). Heat the mixture at 110-130°C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of aniline. Upon completion, the excess ester and ethanol byproduct can be removed under reduced pressure to yield the crude N-phenyl-2-methylacetoacetamide.

-

Cyclization: Cool the crude anilide in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (H₂SO₄, 4-5 volumes relative to the anilide). A significant exotherm will be observed.

-

Heating: Once the addition is complete, carefully heat the mixture to 100°C and maintain for 1 hour.[3]

-

Work-up: Allow the reaction to cool to room temperature and then carefully pour it onto crushed ice. The precipitated solid is the desired product.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The product can be recrystallized from ethanol or acetic acid to yield pure 3-methylquinolin-2(1H)-one.

Step 2: Chlorination of 3-Methylquinolin-2(1H)-one

The conversion of a 2-quinolone to a 2-chloroquinoline is a standard transformation that leverages the reactivity of phosphorus oxychloride (POCl₃). POCl₃ acts as both a chlorinating and dehydrating agent.[4]

Mechanism: The lactam oxygen of the quinolone attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This activates the C2 position for nucleophilic attack by a chloride ion (from POCl₃ itself or an added source). The departure of the dichlorophosphate group yields the final 2-chloroquinoline product.[5] Adding a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, a more potent electrophile.

Caption: Simplified chlorination mechanism with POCl₃.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 3-methylquinolin-2(1H)-one (1.0 eq).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) in excess, which will also serve as the solvent.[6] Optionally, a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) can be added.

-

Heating: Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a base such as sodium carbonate or aqueous ammonia until pH > 8. The product will often precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol.

Alternative Pathway: The Vilsmeier-Haack and Reduction Sequence (Route B)

This route offers versatility and is built upon one of the most reliable reactions in heterocyclic chemistry for producing 2-chloro-3-formylquinolines.[7]

Step 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

This reaction cyclizes an N-arylacetamide using the Vilsmeier reagent (formed from POCl₃ and DMF) to directly install the 2-chloro and 3-formyl functionalities.[8]

Experimental Protocol:

-

Reagent Preparation: In a flask cooled to 0-5°C, add DMF (3.0 eq). Slowly add POCl₃ (12.0 eq) dropwise with stirring.[9]

-

Substrate Addition: To this pre-formed Vilsmeier reagent, add the starting acetanilide (1.0 eq).

-

Heating: Stir the mixture and heat to 80-90°C for 4-10 hours.[7] The reaction progress should be monitored by TLC.

-

Work-up: Cool the mixture and pour it onto crushed ice. The resulting solid is filtered, washed with water, and dried. Recrystallization from ethyl acetate typically yields the pure 2-chloro-3-formylquinoline.[9]

Step 2: Reduction of the Formyl Group

The aldehyde at the C3 position must be reduced to a methyl group. The choice of reduction method is critical and depends on the stability of the substrate to acidic or basic conditions.

Option A: Wolff-Kishner Reduction (Basic Conditions)

This is often the preferred method for substrates that are stable to strong bases and high temperatures. It involves the formation of a hydrazone, which then eliminates nitrogen gas under basic conditions to yield the alkane.[10] The Huang-Minlon modification is a practical one-pot procedure.[11]

Experimental Protocol (Huang-Minlon Modification):

-

Reaction Setup: Combine 2-chloro-3-formylquinoline (1.0 eq), diethylene glycol (as solvent), hydrazine hydrate (4-5 eq), and potassium hydroxide (KOH, 4-5 eq) in a flask fitted with a distillation head.

-

Hydrazone Formation: Heat the mixture to 130-140°C for 1-2 hours, allowing water and excess hydrazine to distill off.

-

Decomposition: Increase the temperature to 190-200°C and reflux for 3-4 hours until nitrogen evolution ceases.[12]

-

Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like toluene or ether. Wash the organic layer, dry it, and concentrate to obtain the crude product for purification.

Option B: Clemmensen Reduction (Acidic Conditions)

This method uses zinc amalgam and concentrated hydrochloric acid and is suitable for substrates that can withstand strongly acidic environments.[13][14]

Experimental Protocol:

-

Catalyst Preparation: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the liquid and washing the solid with water.

-

Reduction: To a flask containing the prepared zinc amalgam, add water, concentrated HCl, and toluene. Add the 2-chloro-3-formylquinoline (1.0 eq).

-

Heating: Heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of HCl may be needed during the reaction.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and sodium bicarbonate solution, dry, and concentrate to give the crude product.

Product Characterization

The final product, 2-chloro-3-methylquinoline, should be characterized to confirm its identity and purity.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | δ ~ 8.0 (d, 1H), 7.8 (s, 1H), 7.7 (d, 1H), 7.6 (t, 1H), 7.4 (t, 1H), 2.6 (s, 3H) ppm |

| ¹³C NMR (CDCl₃) | δ ~ 149, 147, 137, 130, 128, 127.5, 127, 126.5, 125, 18 ppm |

| Mass Spec (EI) | m/z 177 (M⁺), 179 (M+2)⁺ in ~3:1 ratio |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face shield.

-

Concentrated Acids (H₂SO₄, HCl): Extremely corrosive. Handle with extreme care and appropriate PPE. Always add acid to water/ice, never the reverse.

-

Hydrazine (N₂H₄): Toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.

-

High Temperatures: The described reactions involve heating to high temperatures. Use appropriate heating mantles and ensure glassware is free of defects.

Conclusion

The synthesis of 2-chloro-3-methylquinoline is most efficiently achieved via a two-step sequence involving the Knorr synthesis of 3-methylquinolin-2(1H)-one followed by chlorination with phosphorus oxychloride. This route offers high yields and operational simplicity. For cases where the requisite β-ketoester is unavailable but the corresponding acetanilide is, the Vilsmeier-Haack reaction followed by a Wolff-Kishner reduction provides a robust, albeit longer, alternative. The choice of strategy should be guided by a thorough analysis of starting material availability, reaction scale, and the chemical tolerances of any other functional groups present on the aromatic precursor.

References

Sources

- 1. Knorr Quinoline Synthesis [drugfuture.com]

- 2. synarchive.com [synarchive.com]

- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 14. Clemmensen Reduction [organic-chemistry.org]

A Technical Guide to 2-Chloro-3-methylquinoline: Synthesis, Characterization, and Reactivity

This guide provides an in-depth technical overview of 2-Chloro-3-methylquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will explore its fundamental properties, established synthetic routes, spectroscopic signature, and characteristic reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular Identity: Nomenclature and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. 2-Chloro-3-methylquinoline is a substituted quinoline, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

IUPAC Name: The formal IUPAC name for this compound is 2-chloro-3-methylquinoline .[1] The numbering of the quinoline ring system begins at the nitrogen atom and proceeds around the heterocyclic ring before continuing to the carbocyclic ring. Therefore, the chlorine atom occupies position 2, and the methyl group is at position 3.

Chemical Structure:

Caption: 2D structure of 2-Chloro-3-methylquinoline.

The structure consists of a planar quinoline core. The chlorine atom at the C2 position, adjacent to the ring nitrogen, significantly influences the molecule's electronic properties and reactivity, making it a key site for synthetic transformations.

Molecular Identifiers: For precise database searching and compound registration, a variety of identifiers are used.

| Identifier Type | Value | Source |

| CAS Number | 57876-69-4 | PubChem[1] |

| Molecular Formula | C₁₀H₈ClN | PubChem[1] |

| Molecular Weight | 177.63 g/mol | PubChem[1] |

| SMILES | CC1=CC2=CC=CC=C2N=C1Cl | PubChem[1] |

| InChIKey | UMYPPRQNLXTIEQ-UHFFFAOYSA-N | PubChem[1][2] |

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of 2-chloro-3-methylquinoline can be approached through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. A common and powerful strategy involves the initial construction of the corresponding quinolin-2-one (carbostyril) scaffold, followed by chlorination.

Protocol: Synthesis via Chlorination of 3-Methylquinolin-2(1H)-one

This two-step approach is a robust method for accessing the target compound. It begins with the synthesis of the quinolinone precursor, which is then converted to the 2-chloro derivative.

Step 1: Synthesis of 3-Methylquinolin-2(1H)-one The quinolinone core can be synthesized via several named reactions, such as the Knorr or Conrad-Limpach synthesis. For this specific precursor, a common starting material is aniline, which reacts with an appropriate β-ketoester.

Step 2: Chlorination of 3-Methylquinolin-2(1H)-one The conversion of the C2-hydroxyl group (in its tautomeric amide form) to a chlorine atom is a critical step. This is typically achieved using potent chlorinating agents that can overcome the stability of the amide-like system. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. A general procedure, adapted from methods for similar substrates, is as follows.[3]

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methylquinolin-2(1H)-one (1 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction is often performed neat or with a high-boiling inert solvent like toluene.

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 2-chloro-3-methylquinoline.[4]

Caption: Workflow for the synthesis of 2-Chloro-3-methylquinoline.

Spectroscopic Characterization

Confirming the structure of the synthesized product requires a combination of spectroscopic techniques. Below is a summary of the expected data based on the molecule's structure and analysis of similar compounds.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.1 | Singlet | 1H | H4 | Deshielded by the adjacent nitrogen and the anisotropic effect of the fused ring. |

| ~ 7.5 - 7.9 | Multiplet | 4H | H5, H6, H7, H8 | Aromatic protons on the carbocyclic ring, appearing as a complex multiplet. |

| ~ 2.5 | Singlet | 3H | -CH₃ | Aliphatic protons of the methyl group, appearing as a sharp singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The carbon NMR spectrum identifies all unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 - 162 | C2 | Carbon attached to both nitrogen and chlorine, highly deshielded. |

| ~ 147 - 150 | C8a (bridgehead) | Quaternary carbon at the ring junction adjacent to nitrogen. |

| ~ 125 - 140 | C4, C4a, C5, C6, C7, C8 | Aromatic carbons of the quinoline ring system. |

| ~ 122 - 125 | C3 | Carbon bearing the methyl group. |

| ~ 15 - 20 | -CH₃ | Aliphatic carbon of the methyl group. |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic C-H |

| 2920 - 2980 | C-H stretch | Aliphatic C-H (methyl) |

| 1580 - 1610 | C=C / C=N stretch | Aromatic ring and pyridine ring |

| 750 - 850 | C-Cl stretch | Aryl-Chloride |

Mass Spectrometry (MS) Mass spectrometry provides the exact mass of the compound and information about its isotopic distribution.

| m/z Value | Interpretation | Rationale |

| 177 | [M]⁺ | Molecular ion peak corresponding to the ¹²C, ¹H, ³⁵Cl, ¹⁴N isotopologues. |

| 179 | [M+2]⁺ | Isotopic peak due to the natural abundance of ³⁷Cl (~32.5% of ³⁵Cl). The ~3:1 ratio of the M and M+2 peaks is a characteristic signature of a monochlorinated compound. |

Chemical Reactivity and Synthetic Utility

The reactivity of 2-chloro-3-methylquinoline is dominated by the chlorine atom at the C2 position. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent ring nitrogen, which can stabilize the intermediate Meisenheimer complex.

Nucleophilic Aromatic Substitution (SₙAr) This class of reaction makes 2-chloro-3-methylquinoline a valuable and versatile building block for introducing a wide range of functionalities at the C2 position. The general mechanism involves the attack of a nucleophile on the C2 carbon, followed by the departure of the chloride leaving group.[6]

Key transformations include:

-

Amination: Reaction with primary or secondary amines (e.g., aniline, morpholine) yields 2-aminoquinoline derivatives.[7]

-

Alkoxylation/Hydroxylation: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides provides 2-alkoxy or 2-hydroxy (quinolinone) derivatives.

-

Thiolation: Reaction with thiols or thiolate anions introduces sulfur-based functional groups.

-

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of C-C bonds.[7]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr). (Note: Images in the diagram are illustrative placeholders)

Applications in Drug Discovery and Materials Science

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7][8] Its rigid, planar structure is ideal for interacting with biological targets like enzymes and receptors.

2-Chloro-3-methylquinoline serves as a critical intermediate for accessing novel quinoline derivatives for biological screening. The ease with which the 2-chloro group can be displaced allows for the rapid generation of libraries of compounds with diverse functionalities at this position.[9]

Recent research has highlighted the use of 2-chloroquinoline derivatives as starting materials for the synthesis of potential antiviral agents, including dual inhibitors of SARS-CoV-2 main protease (Mᵖʳᵒ) and papain-like protease (PLᵖʳᵒ).[9] In these designs, the 2-chloroquinoline moiety serves as a core fragment that can be elaborated with other pharmacophoric groups to achieve potent and selective inhibition.[9]

Safety and Handling

2-Chloro-3-methylquinoline is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.

References

- 1. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-3-methylquinoline (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 3. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. Buy reliable Quality 2-Chloro-3-methylquinoline 57876-69-4 raw material with Honest Price [wanfengchempharm.com]

- 5. 2-Chloroquinoline(612-62-4) 1H NMR [m.chemicalbook.com]

- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

Physical properties of 2-Chloro-3-methylquinoline (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties of 2-Chloro-3-methylquinoline, with a specific focus on its melting and boiling points. As a crucial heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its synthesis, purification, and application. This document synthesizes empirical data with theoretical principles, offering field-proven experimental protocols for the accurate determination of these properties. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug development and research applications.

Introduction: The Significance of 2-Chloro-3-methylquinoline

2-Chloro-3-methylquinoline is a substituted heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring a quinoline core functionalized with a chlorine atom at the 2-position and a methyl group at the 3-position, makes it a versatile intermediate in organic synthesis. Quinoline derivatives are known to exhibit a wide spectrum of biological activities, and compounds like 2-Chloro-3-methylquinoline serve as key precursors for the synthesis of more complex, pharmacologically active molecules.[1][2][3] Its utility as a starting material in the development of novel therapeutic agents and functional materials underscores the importance of accurately characterizing its fundamental physical properties.

The physical state and thermal behavior of a compound, dictated by its melting and boiling points, are critical parameters that influence reaction conditions, purification strategies (such as recrystallization and distillation), and formulation development. This guide provides authoritative data and detailed methodologies to empower researchers in their work with this important chemical entity.

Physicochemical Properties of 2-Chloro-3-methylquinoline

The physical properties of 2-Chloro-3-methylquinoline are a direct consequence of its molecular structure. The planar, bicyclic aromatic quinoline system allows for significant intermolecular π-π stacking interactions, while the electronegative chlorine atom introduces polarity. These factors combined result in a compound that is solid at room temperature with relatively high melting and boiling points.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-chloro-3-methylquinoline | [4] |

| CAS Number | 57876-69-4 | [4][5] |

| Molecular Formula | C₁₀H₈ClN | [4][5] |

| Molecular Weight | 177.63 g/mol | [4][5] |

| Appearance | White to beige crystalline needles or crystals | [5] |

| Melting Point | 83 - 84 °C | [5] |

| Boiling Point | 286.6 °C at 760 mmHg | [5] |

| Density | 1.225 g/cm³ | [5] |

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a synthesized compound. The protocols described below are standard, reliable methods appropriate for a research laboratory setting.

Protocol: Melting Point Determination via the Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow range (typically 0.5-1.0 °C). The presence of impurities typically depresses and broadens this range. The capillary method is a widely adopted, precise technique.

Methodology Rationale: This method relies on heating a small, powdered sample within a capillary tube at a controlled rate. The compact sample size and controlled heating ensure uniform temperature distribution, allowing for the precise observation of the melting range.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the 2-Chloro-3-methylquinoline sample is completely dry and finely powdered. This can be achieved by crushing the crystals on a watch glass with a spatula.

-

Take a capillary tube sealed at one end.[6]

-

Tamp the open end of the capillary tube into the powdered sample to introduce a small amount of the compound.[6][7]

-

Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be no more than 1-2 mm for optimal heat transfer.[8]

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus. Calibration with standards of known melting points (e.g., benzoic acid, naphthalene) is a critical step for ensuring trustworthiness and accuracy.[7]

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (83 °C).

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts completely (the end of the melting range).

-

The recorded melting point should be expressed as a range (e.g., 83.0 - 84.0 °C).

-

-

Post-Measurement:

-

Allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube for a second melting point determination.[8]

-

Protocol: Boiling Point Determination via the Micro Boiling Point Method

Given the high boiling point of 2-Chloro-3-methylquinoline (286.6 °C), a micro-scale determination is preferable to minimize sample use and reduce the risk of decomposition. This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology Rationale: A small quantity of the liquid is heated in a tube along with an inverted, sealed capillary. As the liquid heats, trapped air in the capillary expands. At the boiling point, the vapor pressure of the liquid overcomes the external pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary. The boiling point is recorded upon cooling when the bubble stream stops and the liquid just begins to re-enter the capillary.

Step-by-Step Protocol:

-

Sample Preparation:

-

Add a small amount (approximately 0.5 mL) of liquid 2-Chloro-3-methylquinoline to a small-diameter test tube (a "Thiele tube" is often used for this purpose but a simple test tube attached to a thermometer works as well). If starting with the solid, it must first be melted.

-

Take a melting point capillary tube and seal one end in a flame.

-

Place this small capillary tube into the test tube with the open end submerged in the liquid.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a heating bath (a high-boiling point liquid like silicone oil is required). A Thiele tube is designed to ensure uniform heating via convection currents.

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.

-

Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the temperature is now just above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly while stirring the bath to maintain a uniform temperature.

-

Carefully observe the capillary. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

-

-

Data Validation:

-

Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction (e.g., using a nomograph) may be necessary to report the normal boiling point.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the determination of the physical properties discussed.

Caption: Workflow for the experimental determination of melting and boiling points.

References

- Quality 2-Chloro-3-methylquinoline 57876-69-4 Raw M

- 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082, PubChem, N

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent, Intern

- Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde, Journal of M

- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic

- experiment (1)

- Experiments for CEM 355 US18, Michigan St

- Carrying out a melting point determin

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. dergi-fytronix.com [dergi-fytronix.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy reliable Quality 2-Chloro-3-methylquinoline 57876-69-4 raw material with Honest Price [wanfengchempharm.com]

- 6. youtube.com [youtube.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-methylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, difficulties in formulation, and ultimately, poor bioavailability. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the solubility of 2-chloro-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss analytical methodologies for its quantification.

Physicochemical Profile of 2-Chloro-3-methylquinoline

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in various solvent systems. The structure of 2-chloro-3-methylquinoline, a quinoline core substituted with a chloro group at the 2-position and a methyl group at the 3-position, provides initial clues to its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | PubChem |

| Molecular Weight | 177.63 g/mol | PubChem |

| Melting Point | 83-84 °C | ChemicalBook[1] |

| Appearance | White to beige crystalline needles or crystals | ChemicalBook[1] |

| Predicted XLogP3 | 3.5 | PubChem |

| Water Solubility | Insoluble | ChemicalBook[2] |

The predicted XLogP3 value of 3.5 is a significant indicator of the lipophilic ("fat-loving") and hydrophobic ("water-fearing") nature of 2-chloro-3-methylquinoline. This high logP value strongly suggests that the compound will exhibit favorable solubility in non-polar organic solvents and limited solubility in polar solvents, particularly water. This is a common characteristic of many quinoline derivatives, which are generally soluble in a range of organic solvents.[3][4][5]

Theoretical Framework for Solubility: "Like Dissolves Like"

The adage "like dissolves like" remains a powerful guiding principle in solubility science. It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 2-chloro-3-methylquinoline, the key intermolecular interactions to consider are:

-

Van der Waals forces: These are the primary forces at play due to the aromatic quinoline ring system and the methyl group. These non-polar interactions will favor solubility in non-polar solvents.

-

Dipole-dipole interactions: The presence of the electronegative chlorine atom and the nitrogen in the quinoline ring introduces a dipole moment, allowing for interactions with polar aprotic solvents.

-

Hydrogen bonding: 2-Chloro-3-methylquinoline is a hydrogen bond acceptor at the nitrogen atom, suggesting some affinity for polar protic solvents.

Based on these considerations, we can anticipate the following solubility trends:

-

High Solubility: In non-polar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane) due to favorable van der Waals and dipole-dipole interactions.

-

Moderate to Good Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in dipole-dipole interactions.

-

Moderate Solubility: In polar protic solvents (e.g., ethanol, methanol) where hydrogen bonding can occur, though the overall non-polar character of the molecule may limit extensive solubility.

-

Low to Negligible Solubility: In highly polar solvents like water, where the energy required to break the strong hydrogen bonding network of water is not sufficiently compensated by the interactions with the solute.

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its properties and the properties of the solvent.

Caption: Logical workflow for predicting solubility based on solute and solvent properties.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical predictions are invaluable, empirical determination of solubility is the gold standard for obtaining accurate and reliable data. The shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[6][7]

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 2-chloro-3-methylquinoline.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Chloro-3-(4-methylphenyl)quinoline | C16H12ClN | CID 1484083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 73568-25-9|2-Chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. Buy reliable Quality 2-Chloro-3-methylquinoline 57876-69-4 raw material with Honest Price [wanfengchempharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bioassaysys.com [bioassaysys.com]

Spectroscopic Data for 2-Chloro-3-methylquinoline: A Technical Guide for Advanced Characterization

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Molecules such as 2-Chloro-3-methylquinoline are not merely academic curiosities; they are pivotal building blocks and scaffolds in the synthesis of novel therapeutic agents.[1] Their derivatives have shown a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] Therefore, a comprehensive understanding of their structural and electronic properties, derived from robust analytical techniques, is the foundation upon which successful drug design is built.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-Chloro-3-methylquinoline. It is designed for the practicing researcher and drug development professional, moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. Our approach is grounded in the principle of self-validating protocols, ensuring that the data obtained is both accurate and reliable.

Molecular and Physical Properties

A foundational understanding begins with the basic properties of the target compound. This data provides context for the selection of analytical methodologies, such as solvent choice for NMR or thermal settings for GC-MS.

| Property | Value | Source |

| IUPAC Name | 2-chloro-3-methylquinoline | [3] |

| CAS Number | 57876-69-4 | [3][4] |

| Molecular Formula | C₁₀H₈ClN | [3][4] |

| Molecular Weight | 177.63 g/mol | [3][4] |

| Appearance | White to beige crystalline needles or crystals | [5] |

| Melting Point | 83-84 °C | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information on the chemical environment, connectivity, and stereochemistry of the compound.[6]

Logical Workflow for NMR Analysis

The following diagram illustrates the systematic workflow for acquiring and interpreting NMR data for a solid organic compound like 2-Chloro-3-methylquinoline.

Caption: Structure of 2-Chloro-3-methylquinoline with proton numbering.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |

| H4 | 8.1 - 8.2 | Singlet (s) | - | 1H | This proton is on the pyridine ring, adjacent to the nitrogen and deshielded. The lack of adjacent protons results in a singlet. |

| H8 | 8.0 - 8.1 | Doublet (d) | ~8.5 | 1H | H8 is deshielded by its proximity to the nitrogen lone pair (peri effect). It is coupled to H7. |

| H5 | 7.8 - 7.9 | Doublet (d) | ~8.0 | 1H | A typical aromatic proton on the benzene ring, coupled to H6. |

| H7 | 7.7 - 7.8 | Triplet (t) | ~7.5 | 1H | Coupled to both H6 and H8, resulting in a triplet (or more accurately, a doublet of doublets with similar J values). |

| H6 | 7.5 - 7.6 | Triplet (t) | ~7.5 | 1H | Coupled to both H5 and H7, appearing as a triplet. |

| -CH₃ | 2.5 - 2.6 | Singlet (s) | - | 3H | The methyl group protons are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are predicted based on the effects of the electronegative chlorine and nitrogen atoms, as well as standard values for aromatic and methyl carbons.

| Carbon | Predicted δ (ppm) | Rationale |

| C2 | 149 - 151 | Directly attached to both nitrogen and chlorine, this carbon is significantly deshielded. |

| C4 | 138 - 140 | Aromatic CH carbon, deshielded by the adjacent nitrogen. |

| C8a | 146 - 148 | Quaternary carbon at the ring junction, influenced by the nitrogen atom. |

| C7 | 130 - 131 | Aromatic CH carbon. |

| C5 | 129 - 130 | Aromatic CH carbon. |

| C6 | 127 - 128 | Aromatic CH carbon. |

| C4a | 126 - 127 | Quaternary carbon at the ring junction. |

| C8 | 125 - 126 | Aromatic CH carbon. |

| C3 | 124 - 125 | Carbon bearing the methyl group. |

| -CH₃ | 16 - 18 | Typical chemical shift for a methyl group attached to an sp² carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

For a solid sample like 2-Chloro-3-methylquinoline, ATR-FTIR is a modern, efficient, and non-destructive method that requires minimal sample preparation. [3]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the crystalline 2-Chloro-3-methylquinoline powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Interpretation of Key IR Absorptions

The IR spectrum of 2-Chloro-3-methylquinoline will be dominated by absorptions corresponding to the aromatic rings and the methyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching vibrations from the quinoline ring system. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H stretching from the methyl (-CH₃) group. |

| 1600 - 1580 | C=C / C=N Stretch | Characteristic aromatic ring stretching vibrations. The C=N stretch of the pyridine part of the quinoline is also in this region. |

| 1500 - 1400 | C=C Stretch | Additional aromatic ring skeletal vibrations. |

| 800 - 750 | C-H Bend | Out-of-plane bending vibrations for the aromatic protons. The pattern can sometimes give clues about the substitution pattern. |

| 780 - 740 | C-Cl Stretch | The carbon-chlorine stretching vibration typically appears in this region of the fingerprint part of the spectrum. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and allows for confirmation of the structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for a volatile and thermally stable compound like 2-Chloro-3-methylquinoline. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer. [7]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: 250 °C, splitless mode.

-

Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm).

-

Oven Program: Start at 90 °C, hold for 2 minutes, then ramp at 20 °C/min to 260 °C and hold for 5 minutes. [7] * Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan range from m/z 35 to 250 amu.

-

Temperatures: Ion source at 230 °C, transfer line at 240 °C.

-

Interpretation of the Mass Spectrum

The mass spectrum will provide clear evidence of the molecular formula and key structural features.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 177 . A crucial confirmation comes from the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. Therefore, the spectrum must show a second peak at m/z 179 (the M+2 peak) with roughly one-third the intensity of the m/z 177 peak. [8]This isotopic signature is definitive proof of the presence of one chlorine atom.

Predicted Fragmentation Pathway: Electron ionization will impart significant energy, causing the molecular ion to fragment in a predictable manner. The stability of the aromatic quinoline system will dominate the fragmentation.

Caption: Plausible fragmentation pathway for 2-Chloro-3-methylquinoline in EI-MS.

-

m/z 177/179 (Molecular Ion): The parent ion, showing the characteristic 3:1 chlorine isotope pattern.

-

m/z 142 (Loss of Cl): A very common fragmentation for chloro-aromatics is the loss of a chlorine radical (•Cl) to form a stable cation at [M - 35]⁺. This is often a major peak.

-

m/z 141 (Loss of H, then Cl): Loss of a hydrogen radical from the molecular ion followed by the loss of a chlorine radical would lead to a fragment at m/z 141. This often occurs from the methyl group to form a stable ring-expanded structure. [9]* m/z 115 (Loss of Cl, then HCN): Following the loss of chlorine to give m/z 142, the quinoline ring can fragment by losing a neutral molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitrogen-containing heterocycles, resulting in a stable indenyl or related cation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of 2-Chloro-3-methylquinoline. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural evidence through predictable fragmentation. The protocols and interpretations detailed in this guide represent a robust framework for the analysis of this and similar heterocyclic compounds, ensuring the scientific integrity required for advanced research and development applications.

References

-

PubChem. 2-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]

-

LookChem. 2-Chloro-3-methylquinoline 57876-69-4. [Link]

-

International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

-

University of Strathclyde. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

PubChemLite. 2-chloro-3-methylquinoline (C10H8ClN). [Link]

-

Protheragen. 2-Chloro-3-Methylquinoline. [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

Atlantis Press. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]

-

Health Canada. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke Health Canada – Official Method T-112. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

Scribd. 1H-NMR Organic Structure Guide. [Link]

-

SpectraBase. 2-CHLORO-3-METHYL-QUINOLIN-5-OL - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

-

Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

-

Canadian Science Publishing. Mass spectra of labelled methylquinolines. [Link]

-

PubChem. 2-Chloro-3-quinolinecarboxaldehyde. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

Journal of Materials and Electronic Devices. Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. [Link]

-

PubChem. 3-Chloro-2-methylquinoline. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane. [Link]

Sources

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-Methylquinoline - Protheragen [protheragen.ai]

- 5. Buy reliable Quality 2-Chloro-3-methylquinoline 57876-69-4 raw material with Honest Price [wanfengchempharm.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. madison-proceedings.com [madison-proceedings.com]

- 8. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Biological Activities of Quinoline Derivatives for Drug Discovery Professionals

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of clinically successful therapeutic agents.[1][2] Its rigid structure, combined with the versatility of its substitution patterns, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an invaluable template for drug design.[1] This guide provides an in-depth technical overview of the most significant biological activities of quinoline derivatives—anticancer, antimalarial, antimicrobial, and anti-inflammatory—intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present validated experimental protocols for activity screening, and offer insights into structure-activity relationships (SAR) that drive potency and selectivity. This document is designed to serve as a practical and authoritative resource to accelerate the discovery and development of next-generation quinoline-based therapeutics.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Chemical Structure and Properties

Quinoline, or 1-benzazine, is a heterocyclic aromatic compound (C₉H₇N) composed of a benzene ring fused to a pyridine ring at two adjacent carbon atoms.[3] This fusion confers a unique electronic distribution and a planar, aromatic system that is ripe for molecular interactions with biological targets. The nitrogen atom acts as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The true power of the quinoline scaffold lies in the fact that each position on the bicyclic system can be functionalized, allowing chemists to create vast libraries of derivatives with diverse pharmacological profiles.[1][4]

Historical Significance in Drug Discovery

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, an alkaloid isolated from the bark of the Cinchona tree in 1820, was the first effective treatment for this devastating disease.[2][5] The subsequent elucidation of its structure, which contains a quinoline core, catalyzed over a century of synthetic chemistry efforts, leading to the development of foundational drugs like chloroquine, pamaquine, and mefloquine.[6][7][8] This historical success cemented the quinoline nucleus as a cornerstone of medicinal chemistry and inspired its exploration for a wide array of other therapeutic applications.[9]

Anticancer Activities of Quinoline Derivatives

Quinoline derivatives have emerged as potent anticancer agents that target several of the core hallmarks of cancer.[3] Their mechanisms are diverse, ranging from direct DNA damage to the sophisticated inhibition of signaling pathways that drive tumor growth and survival.[10][11]

Key Mechanisms of Action

Many potent quinoline-based anticancer agents function as DNA intercalators.[3] The planar aromatic ring system inserts itself between the base pairs of the DNA double helix, disrupting the helical structure. This physical blockage interferes with critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[10] Furthermore, this intercalation can stabilize the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA tangles during replication. By preventing the re-ligation of the DNA strands, these compounds introduce permanent double-strand breaks, a catastrophic event for the cancer cell.[10][11] Marketed drugs such as doxorubicin contain a related quinoline-like core and operate via this mechanism.[3][11]

Aberrant kinase signaling is a fundamental driver of many cancers. Quinoline derivatives have been successfully designed to act as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Epidermal Growth Factor Receptors (EGFR), and Pim-1 kinase.[10][11][12] These compounds typically compete with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis. Several quinoline-based kinase inhibitors are currently in clinical trials or have been approved for cancer therapy.[12]

Signaling Pathway: EGFR Inhibition by a Quinoline Derivative

Caption: High-throughput screening workflow for cytotoxicity.

Data Presentation: IC₅₀ Values

Summarize the results in a clear, comparative table.

| Compound ID | Quinoline Core | R¹ Substitution | R² Substitution | IC₅₀ vs. MCF-7 (µM) [12][13] |

| Control | Doxorubicin | - | - | 0.85 |

| QD-01 | 2,4-disubstituted | -H | -Phenyl | 5.21 |

| QD-02 | 2,4-disubstituted | -H | -4-Chlorophenyl | 2.15 |

| QD-03 | 4-aminoquinoline | -Cl (pos. 7) | -Piperazine | 1.78 |

Antimalarial Properties of Quinoline Derivatives

The quinoline scaffold is the backbone of the most important class of blood-stage antimalarial drugs. [7]Their primary site of action is the acidic food vacuole of the Plasmodium parasite.

Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain amino acids. [14]This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin. [15]Quinoline antimalarials, like chloroquine, are weak bases that accumulate to high concentrations in the acidic food vacuole. [14]There, they cap the growing hemozoin crystal, preventing further polymerization. The buildup of toxic, unsequestered heme leads to oxidative stress and membrane damage, ultimately killing the parasite. [14][15]

Diagram: Antimalarial Mechanism of Quinolines

Caption: Quinoline derivatives block heme detoxification in malaria.

Experimental Protocols for Antimalarial Drug Screening

The efficacy of compounds against the blood stages of P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay. This method quantifies parasite DNA as an indicator of parasite proliferation. [16]

Murine models are indispensable for preclinical evaluation. [17]The 4-day suppressive test in mice infected with Plasmodium berghei is a standard primary screen. [18] Workflow Overview:

-

Mice are infected with P. berghei.

-

Treatment with the test compound begins a few hours after infection and continues daily for four days.

-

On day 5, parasitemia (percentage of infected red blood cells) is determined by microscopic examination of blood smears.

-

The reduction in parasitemia compared to an untreated control group indicates the compound's activity. The dose required to suppress parasitemia by 50% (ED₅₀) or 90% (ED₉₀) is calculated. [18]

Data Presentation: IC₅₀ and ED₅₀ Values

| Compound ID | In Vitro IC₅₀ vs. P. falciparum (nM) [15][19] | In Vivo ED₅₀ vs. P. berghei (mg/kg) [18] |

| Control | Chloroquine | 25 (sensitive), >1000 (resistant) |

| QD-04 | 15 | 10.5 |

| QD-05 | 8 (resistant strain) | 8.2 |

Antimicrobial Activities of Quinoline Derivatives

The quinoline scaffold is central to the fluoroquinolone class of antibiotics, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

Fluoroquinolones inhibit bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, replication, and segregation. By trapping these enzymes on the DNA, fluoroquinolones cause lethal double-strand breaks in the bacterial chromosome.

Experimental Protocol: Broth Microdilution for MIC Determination